molecular formula C20H14BrN3O B6115779 4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

Cat. No.: B6115779
M. Wt: 392.2 g/mol
InChI Key: PVILWCKADSZELS-FSJBWODESA-N
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Description

4-Bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline moiety linked to a naphthalen-1-ol structure through a hydrazinylidene bridge The bromine atom at the 4-position of the naphthalene ring adds to its unique chemical properties

Properties

IUPAC Name

4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-17-11-14(20(25)16-8-2-1-7-15(16)17)12-23-24-18-9-3-5-13-6-4-10-22-19(13)18/h1-12,24-25H/b23-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVILWCKADSZELS-FSJBWODESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol typically involves the condensation reaction between 4-bromo-2-formylnaphthalen-1-ol and quinolin-8-ylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

    Substitution: The bromine atom at the 4-position of the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of oxides or quinoline derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted naphthalen-1-ol derivatives.

Scientific Research Applications

4-Bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate its biological activity. Additionally, the quinoline moiety can intercalate with DNA, leading to potential anticancer effects. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-Fluoro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol
  • 4-Chloro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol
  • 4-Iodo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol

Comparison:

  • Uniqueness: The presence of the bromine atom at the 4-position of the naphthalene ring distinguishes 4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol from its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and biological activity.
  • Reactivity: The bromine atom can participate in unique substitution reactions that may not be feasible with other halogens.
  • Biological Activity: The specific interactions of the bromine-substituted compound with biological targets may differ from those of its fluoro, chloro, and iodo analogs, leading to variations in biological efficacy and toxicity.

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